Technical Deep Dive: The Role of 4-Hydroxyomeprazole Sulfide in Omeprazole Metabolism
Technical Deep Dive: The Role of 4-Hydroxyomeprazole Sulfide in Omeprazole Metabolism
Executive Summary
This technical guide dissects the role of 4-Hydroxyomeprazole sulfide (also known as 4-O-desmethylomeprazole sulfide) within the biotransformation landscape of omeprazole. While often overshadowed by the major metabolites 5-hydroxyomeprazole and omeprazole sulfone, this specific metabolite represents a critical intersection between host hepatic cytochrome P450 activity and the gut microbiome's reductive capacity.
For drug development professionals, understanding this metabolite is essential for three reasons:
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Impurity Profiling: It serves as a stability marker for the sulfide impurity in API synthesis.
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Microbiome-Host Co-metabolism: It acts as a tracer for the "reductive-oxidative" interplay between intestinal bacteria and hepatic enzymes.
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Analytical Specificity: Its structural similarity to other metabolites requires rigorous mass spectrometric differentiation to avoid false positives in pharmacokinetic (PK) studies.
Chemical Identity and Structural Logic[1]
To understand the metabolism, we must first anchor the chemical identity. There is frequent nomenclature confusion in the literature between "5-hydroxy" (aliphatic hydroxylation) and "4-hydroxy" (O-demethylation) variants.
4-Hydroxyomeprazole sulfide is the reduced thioether form of omeprazole that has undergone O-demethylation at the 4-position of the pyridine ring.
Physicochemical Profile[2][3][4][5][6][7][8][9][10]
| Feature | Omeprazole (Parent) | Omeprazole Sulfide | 4-Hydroxyomeprazole Sulfide |
| CAS Number | 73590-58-6 | 73590-85-9 | 103876-98-8 |
| Molecular Weight | 345.42 g/mol | 329.42 g/mol | 315.39 g/mol |
| Core Structure | Sulfoxide (S=O) | Thioether (S) | Thioether (S) + Pyridinol |
| Modification | N/A | Reduction of S=O[1] | Reduction of S=O + O-Demethylation |
| Lipophilicity | Moderate | High (Non-polar) | Moderate (Phenolic OH adds polarity) |
| Key Transition (LC-MS) | 346 > 198 | 330 > 182 | 316 > 168 (Predicted) |
Structural Causality: The loss of the oxygen from the sulfinyl group decreases polarity, but the subsequent conversion of the 4-methoxy group to a hydroxyl (phenol) re-introduces a handle for Phase II conjugation (glucuronidation), rendering the molecule excretable.
Mechanistic Pathways: The Host-Microbiome Axis
The formation of 4-Hydroxyomeprazole sulfide is not a linear hepatic process. It is best understood as a "ping-pong" mechanism between the liver and the gut lumen.
The Two-Step Biogenesis
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Step 1: Reductive Activation (Gut Microbiome): Omeprazole is a sulfoxide.[] While some hepatic reduction occurs, the majority of Omeprazole Sulfide formation happens in the gut lumen via bacterial reductases. This step is anaerobic.
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Reaction: Sulfoxide (S=O)
Sulfide (S).
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Step 2: Oxidative Functionalization (Hepatic CYP450): The re-absorbed sulfide is then acted upon by hepatic enzymes. While CYP2C19 typically targets the 5-methyl group (forming 5-hydroxyomeprazole), CYP enzymes (potentially CYP2C9 or CYP2C19) can also catalyze the O-demethylation of the 4-methoxy group.
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Reaction: Ar-OCH
Ar-OH (Phenol formation).
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Visualization of the Pathway
The following diagram illustrates the divergence between the standard "Major" metabolic route and the "Minor/Microbial" route leading to 4-Hydroxyomeprazole sulfide.
Caption: Metabolic trajectory of Omeprazole. The red path highlights the formation of 4-Hydroxyomeprazole sulfide via the sulfide intermediate, bridging microbial reduction and hepatic oxidation.
Experimental Protocols: Detection and Validation
Isolating and quantifying 4-Hydroxyomeprazole sulfide requires specific protocols to prevent artifactual oxidation (converting the sulfide back to sulfoxide) or degradation.
Protocol A: LC-MS/MS Quantification Strategy
Objective: To distinguish 4-Hydroxyomeprazole sulfide from its isobaric or structurally similar metabolites in plasma/urine.
Methodology:
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Sample Preparation (Critical):
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Use Solid Phase Extraction (SPE) with HLB cartridges.[3]
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Constraint: Avoid acidic conditions (< pH 3) for extended periods, as omeprazole-type compounds are acid-labile (Rearrangement to cyclic sulfenamides).
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Stabilization: Add ascorbic acid (1 mg/mL) to plasma samples immediately upon collection to prevent spontaneous oxidation of the sulfide sulfur.
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Chromatographic Separation:
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Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).
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Mobile Phase:
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A: 10 mM Ammonium Formate (pH 3.5 - 4.0).
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B: Acetonitrile.[4]
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Logic: The sulfide is less polar than the parent. It will elute later than omeprazole on a reverse-phase column. The 4-hydroxy group adds slight polarity back, so 4-Hydroxyomeprazole sulfide will elute between Omeprazole and Omeprazole Sulfide.
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Mass Spectrometry Settings (MRM Mode):
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Ionization: ESI Positive Mode.
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Target Transitions:
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Precursor Ion: 316.1 m/z [M+H]+
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Product Ion 1 (Quantifier): 168.0 m/z (Pyridinol fragment).
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Product Ion 2 (Qualifier): 150.0 m/z .
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Validation: Ensure resolution from 5-hydroxyomeprazole sulfide (MW 345 - 16 = 329, if reduced). The mass difference (316 vs 330/346) is distinct, but retention time confirmation is mandatory.
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Protocol B: In Vitro Generation (Synthesis Validation)
Since commercial standards can be expensive or unstable, researchers often generate this metabolite in situ to confirm retention times.
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Substrate: Start with Omeprazole Sulfide (commercially available).
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Incubation System: Human Liver Microsomes (HLM).
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Reaction Mix:
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Phosphate buffer (pH 7.4).
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NADPH regenerating system.
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Substrate (10 µM).
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Time Course: Incubate for 60 minutes at 37°C.
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Observation: Monitor for the appearance of the -14 Da peak (Loss of CH3, gain of H) at m/z 316.
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Control: Use CYP2C19 inhibitors (e.g., fluconazole) to suppress the peak, confirming enzymatic origin.
Clinical and Toxicological Implications
The "Poor Metabolizer" Paradox
In patients who are CYP2C19 Poor Metabolizers (PMs), the major pathway (5-hydroxylation) is blocked. This shunts more parent drug toward:
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CYP3A4 (Sulfone formation).[5]
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Biliary excretion (leading to higher gut concentrations).
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Result: Increased gut exposure leads to higher Omeprazole Sulfide formation by bacteria. Consequently, levels of 4-Hydroxyomeprazole sulfide (and its glucuronide) may be paradoxically higher or uniquely detectable in PMs or individuals with specific microbiome dysbiosis.
Impurity Management in Drug Development
4-Hydroxyomeprazole sulfide is structurally related to Impurity D (Omeprazole Sulfide) and Impurity E (4-Desmethyl Omeprazole) in pharmacopeial monographs.
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Risk: In API synthesis, if the starting material (pyridinyl-methyl-chloride) is demethylated, this impurity can form.
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Detection Limit: ICH Q3A/B guidelines require reporting if >0.1%. The LC-MS method above provides the necessary sensitivity (LOD ~1 ng/L) for trace analysis.
References
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Jarmusch, A. K., et al. (2016). Enhanced Characterization of Drug Metabolism and the Influence of the Intestinal Microbiome: A Pharmacokinetic, Microbiome, and Untargeted Metabolomics Study. Clinical and Translational Science. Retrieved from [Link][3]
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Hoffmann, K. J. (1986).[6] Identification of the main urinary metabolites of omeprazole after an oral dose to rats and dogs. Drug Metabolism and Disposition, 14(3), 341-348.[6] (Foundational reference for omeprazole metabolite identification).
Sources
- 1. SCIEX All-In-One HR-MS/MS Library version 2.0 with NIST 2017 Library bundle [sciex.com]
- 3. researchgate.net [researchgate.net]
- 4. Potent and Selective Inhibition of CYP1A2 Enzyme by Obtusifolin and Its Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
